Lipophilicity (AlogP) Profile vs. Quinoline-4-Carboxamide Class Space
The target compound exhibits a computed AlogP of 1.29 , placing it within the optimal lipophilicity range (AlogP 1–3) associated with favorable oral absorption and lower promiscuity risk. By contrast, many reported quinoline-4-carboxamide analogs populate a far higher lipophilicity range. For example, N-(2,3-dimethylcyclohexyl)-2-[(4-ethylphenyl)sulfanyl]quinoline-4-carboxamide has a computed logP of 7.24, and N-cycloheptyl-2-(2-ethylanilino)quinoline-4-carboxamide has a logP of 6.98 . This difference of approximately 5–6 logP units corresponds to a >100,000-fold difference in theoretical octanol–water partition coefficient, with significant implications for aqueous solubility, plasma protein binding, and metabolic clearance.
| Evidence Dimension | Octanol–water partition coefficient (AlogP / logP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | N-(2,3-dimethylcyclohexyl)-2-[(4-ethylphenyl)sulfanyl]quinoline-4-carboxamide (logP = 7.24); N-cycloheptyl-2-(2-ethylanilino)quinoline-4-carboxamide (logP = 6.98) |
| Quantified Difference | Δ logP ≈ 5.7–5.9 (target more hydrophilic by >5 logP units) |
| Conditions | Computed logP/AlogP values from authoritative chemical databases (AladdinSci, ChemDiv); no experimental logD7.4 data identified. |
Why This Matters
Compounds with AlogP < 3 generally exhibit superior aqueous solubility and reduced off-target binding compared to highly lipophilic analogs, making the target compound a more tractable starting point for lead optimization requiring oral bioavailability.
